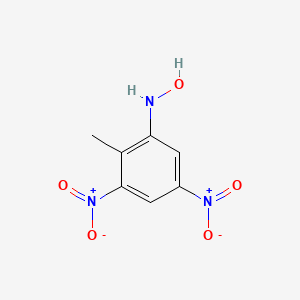

2-羟基氨基-4,6-二硝基甲苯

描述

2-Hydroxylamino-4,6-dinitrotoluene is an organic aromatic compound . It is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5 . It is known to be a major metabolite produced from 2,4,6-trinitrotoluene (TNT) by bacteria .

Synthesis Analysis

2-Hydroxylamino-4,6-dinitrotoluene is produced as a metabolite from 2,4,6-trinitrotoluene (TNT) by bacteria .Molecular Structure Analysis

The molecular formula of 2-Hydroxylamino-4,6-dinitrotoluene is C7H7N3O5 . Its average mass is 213.148 Da and its monoisotopic mass is 213.038574 Da .Chemical Reactions Analysis

2-Hydroxylamino-4,6-dinitrotoluene can react with a reduced electron acceptor and H+ to form 2-amino-4,6-dinitrotoluene, an oxidized electron acceptor, and H2O .Physical And Chemical Properties Analysis

2-Hydroxylamino-4,6-dinitrotoluene is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5, with an average mass of 213.148 Da and a monoisotopic mass of 213.038574 Da .科学研究应用

环境生物修复和代谢

- 真菌生物降解: 2-羟基氨基-4,6-二硝基甲苯是TNT的降解产物,抑制了白腐真菌Phanerochaete chrysosporium的木质素过氧化物酶。这种真菌可以矿化TNT,研究其与2-羟基氨基-4,6-二硝基甲苯的相互作用对于理解TNT的真菌生物降解(Michels & Gottschalk, 1994)至关重要。

- 生物还原产物: 通过Pseudomonas sp.对TNT进行生物还原时,该化合物被确定为一种产物,Pseudomonas sp.在去除硝基团后将TNT用作N源。这突显了它在微生物对爆炸物的代谢中的作用(Haidour & Ramos, 1996)。

分析化学和化合物鉴定

- 鉴定技术: 使用薄层色谱和激光飞行时间质谱等先进技术来分离和鉴定2-羟基氨基-4,6-二硝基甲苯,展示了其不稳定性和分析中的挑战(Maeda et al., 2006)。

环境毒理学

- 致突变性研究: 使用沙门氏菌鼠伤寒沙门氏菌等细菌系统研究了2-羟基氨基-4,6-二硝基甲苯及相关化合物的致突变性,为环境毒理学研究做出了贡献(Padda et al., 2003)。

稳定性和转化

- 稳定性分析: 研究已经调查了2-羟基氨基-4,6-二硝基甲苯在水溶液中的稳定性,这对于理解其在生物修复过程中的环境命运和转化至关重要(Wang et al., 2004)。

植物转化

- 在植物代谢中的作用: 关于水蕨的研究表明,2-羟基氨基-4,6-二硝基甲苯是TNT植物转化的初始中间体,突显了其在基于植物的污染场地修复中的重要性(Wang et al., 2003)。

作用机制

属性

IUPAC Name |

N-(2-methyl-3,5-dinitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONVLHWTMAMGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069318 | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59283-76-0 | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59283-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4UUN49YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

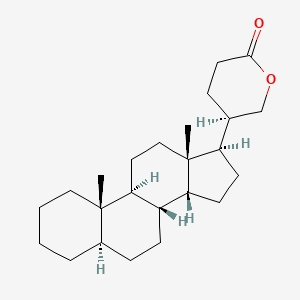

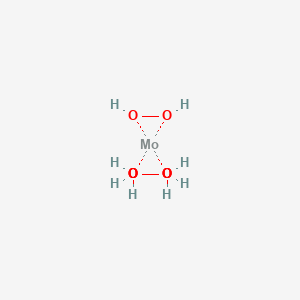

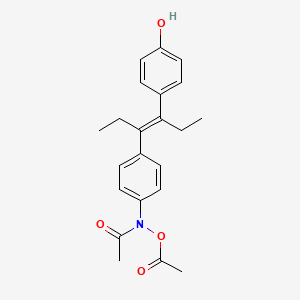

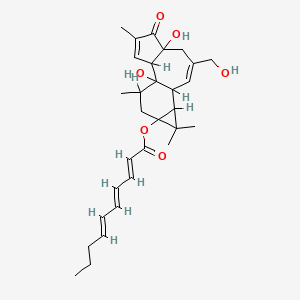

Feasible Synthetic Routes

Q & A

Q1: How is 2-hydroxylamino-4,6-dinitrotoluene formed?

A: 2HADNT is primarily formed through the reduction of a nitro group in TNT by microorganisms and plants. This reduction often occurs stepwise, with 2HADNT being an intermediate before further reduction to 2-amino-4,6-dinitrotoluene (2ADNT). [, ] Studies have identified various enzymes involved in this process, including nitroreductases and carbon monoxide dehydrogenase. [, , ]

Q2: Does 2HADNT contribute to the toxicity observed in TNT-contaminated environments?

A: While 2HADNT itself might have lower toxicity compared to TNT and 2ADNT, its role in the overall toxicity picture is complex. [, ] 2HADNT can undergo abiotic transformations to form other compounds, some of which might be more toxic. For example, it can react with itself to form azoxytoluenes, which have been shown to exhibit phytotoxicity. [] Additionally, 2HADNT can inhibit enzymes like lignin peroxidase in fungi, potentially hindering the biodegradation of TNT. []

Q3: How stable is 2HADNT in the environment?

A: 2HADNT is relatively unstable and can undergo various transformations depending on environmental conditions. Studies have shown that it degrades spontaneously in water, with degradation accelerated by heat, dissolved oxygen, and acidic pH. [] This instability makes it challenging to isolate and analyze 2HADNT, requiring specialized techniques like thin-layer chromatography and laser time-of-flight mass spectrometry. []

Q4: Are there any analytical challenges associated with studying 2HADNT?

A: Yes, the instability of 2HADNT makes it challenging to study using conventional analytical methods like liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry. [] The compound tends to degrade during analysis, making accurate identification and quantification difficult. To overcome this challenge, researchers have employed techniques like thin-layer chromatography for isolation and laser time-of-flight mass spectrometry for identification. [] Additionally, the synthesis and characterization of high-purity standards of 2HADNT are crucial for accurate identification and quantification in environmental samples. []

Q5: What is the future direction of research on 2HADNT?

A5: Future research on 2HADNT will likely focus on:

- Elucidating the detailed mechanisms of 2HADNT formation and transformation by different enzymes in various organisms. This includes characterizing the enzymes involved, determining their kinetic parameters, and understanding how environmental factors influence their activity. [, , ]

- Developing sensitive and reliable analytical methods for the detection and quantification of 2HADNT in complex environmental matrices. [, ]

- Exploring the use of 2HADNT-degrading microorganisms or enzymes for bioremediation applications in TNT-contaminated sites. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)

![N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide](/img/structure/B1238134.png)

![(3R,4S,6R,7R,8S,8aS)-8-[(1,3-benzothiazol-2-ylamino)-oxomethyl]-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1238137.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1238140.png)

![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)

![(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid](/img/structure/B1238149.png)